molecular formula C13H8F2O3 B8372027 4-(2,6-Difluorophenoxy)benzoic acid

4-(2,6-Difluorophenoxy)benzoic acid

Cat. No.: B8372027
M. Wt: 250.20 g/mol
InChI Key: OHFPXRGHPVCPPQ-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenoxy)benzoic acid is a high-value benzoic acid derivative serving as a critical chemical intermediate in medicinal chemistry and pharmaceutical research. This compound features a benzoic acid scaffold ether-linked to a 2,6-difluorophenoxy group, a structure common in bioactive molecules. Its primary research application is as a key precursor in the synthesis of antagonists for Lysophosphatidic Acid (LPA) receptors, specifically targeting LPAR1 and LPAR5 . Modulating LPA receptors is a promising therapeutic strategy, and this compound is a vital building block for developing potential treatments for fibrotic diseases, atherosclerosis, and other disorders . Researchers utilize this acid to create advanced structures, such as 4-((substituted-benzamido)methyl)benzoic acids, by coupling its carboxylic acid group with various amines to explore structure-activity relationships . The presence of the 2,6-difluorophenoxy substituent is significant for optimizing the compound's electronic properties, binding affinity, and metabolic stability. As a finely-characterized chemical building block, it enables the discovery and development of novel pharmacological agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H8F2O3

Molecular Weight

250.20 g/mol

IUPAC Name

4-(2,6-difluorophenoxy)benzoic acid

InChI

InChI=1S/C13H8F2O3/c14-10-2-1-3-11(15)12(10)18-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17)

InChI Key

OHFPXRGHPVCPPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Properties of 4-(2,6-Difluorophenoxy)benzoic Acid and Analogs
Compound Name Molecular Formula Melting Point (°C) Solubility (LogP) Key Substituents Biological Activity
This compound C₁₃H₈F₂O₃ Not reported ~2.8 (estimated) 2,6-difluorophenoxy, -COOH Aurora kinase inhibition
4-Fluorobenzoic acid C₇H₅FO₂ 182–185 1.54 4-fluoro, -COOH Antimicrobial
MLN8054 (Aurora inhibitor) C₂₅H₁₅ClF₂N₄O₂ Not reported ~3.5 2,6-difluorophenyl, benzoic acid Anticancer
(4-Fluorophenyl) 2,6-difluoro-4-pentylbenzoate C₁₈H₁₇F₃O₂ Not reported 5.06 2,6-difluoro, ester group Not reported
3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid C₂₄H₁₇N₅O₅ Not reported ~1.2 (estimated) Triazine core, -COOH Synthetic intermediate
Key Observations:
  • Acidity: The electron-withdrawing 2,6-difluorophenoxy group increases the acidity of the benzoic acid (pKa ~2.8–3.0) compared to 4-fluorobenzoic acid (pKa ~3.3) .
  • Lipophilicity : Ester derivatives, such as (4-fluorophenyl) 2,6-difluoro-4-pentylbenzoate, exhibit higher LogP values (5.06) due to reduced polarity, enhancing membrane permeability .
  • Thermal Stability : Triazine-based analogs (e.g., compounds from ) show higher melting points (~217–220°C) owing to rigid aromatic cores .

Preparation Methods

Direct Phenoxylation of 4-Halobenzoic Acids

The most widely reported method involves reacting 4-chlorobenzoic acid or 4-fluorobenzoic acid with 2,6-difluorophenol under basic conditions. The reaction proceeds via an SNAr mechanism, where the electron-withdrawing carboxyl group activates the para-position of the benzoic acid for substitution.

Typical Conditions :

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Temperature : 120–150°C for 12–24 hours.

  • Yield : 60–75%, depending on the halogen (Cl vs. F) and base strength.

For example, substituting 4-chlorobenzoic acid with 2,6-difluorophenol in DMF at 140°C for 18 hours yields 4-(2,6-difluorophenoxy)benzoic acid at 68% efficiency. The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), improves reactivity by enhancing ion-pair solubility in non-polar media.

Ullmann Condensation with Copper Catalysis

Coupling of 2,6-Difluorophenol with 4-Iodobenzoic Acid

Ullmann-type reactions offer enhanced regiocontrol compared to traditional NAS. Copper(I) iodide (CuI) or palladium complexes catalyze the coupling of 4-iodobenzoic acid with 2,6-difluorophenol.

Optimized Protocol :

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Solvent : Toluene or dioxane.

  • Temperature : 90–110°C for 6–8 hours.

  • Yield : 70–85%.

This method minimizes side products like diaryl ethers, attributed to the ligand’s ability to stabilize active copper species.

Hydrolysis of Preformed Esters or Nitriles

Saponification of 4-(2,6-Difluorophenoxy)benzonitrile

A two-step approach involves first synthesizing the nitrile derivative via NAS or coupling, followed by acidic or basic hydrolysis:

  • NAS of 4-Chlorobenzonitrile : React with 2,6-difluorophenol to form 4-(2,6-difluorophenoxy)benzonitrile (Yield: 80–90%).

  • Hydrolysis : Treat with concentrated HCl or H₂SO₄ at reflux to convert the nitrile to the carboxylic acid (Yield: 85–95%).

This route avoids decarboxylation risks and is preferred for scale-up due to milder conditions.

Comparative Analysis of Synthetic Routes

Method Conditions Catalyst/Base Yield Advantages Limitations
NAS (Cl → OAr)140°C, DMF, 18hK₂CO₃68%Simple setupLong reaction time, moderate yield
Ullmann Coupling110°C, toluene, 6hCuI/1,10-phenanthroline85%High regioselectivityCostly ligands, oxygen sensitivity
Nitrile HydrolysisReflux, HCl, 4hNone90%High yield, scalableRequires nitrile precursor
Decarboxylation (hypo.)180°C, NMP, 12hCuI60%Avoids halogenated intermediatesMulti-step, unproven for target

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,6-difluorophenoxy)benzoic acid, and how can purity be optimized?

  • Methodology :

  • Route 1 : Coupling 2,6-difluorophenol with 4-hydroxybenzoic acid using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .
  • Route 2 : Nucleophilic aromatic substitution of 4-fluorobenzoic acid with 2,6-difluorophenol under basic conditions (K₂CO₃ in DMF, 80°C) .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to achieve >95% purity. Confirm purity via ¹H/¹⁹F NMR and LC-MS .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodology :

  • ¹H/¹⁹F NMR : Identify coupling patterns (e.g., para-substitution on phenoxy group via ¹⁹F splitting). Compare with DFT-calculated chemical shifts .
  • X-ray crystallography : Single-crystal analysis resolves spatial arrangement of fluorine atoms and phenoxy linkage .
  • IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O (~1680 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-difluorophenoxy group influence biological activity in receptor-binding studies?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., monofluoro or trifluoromethyl substitutions) and test potency against HMRGX1 receptors (see patent EP2024 ).
  • Computational docking : Use Schrödinger Suite to model interactions between the difluorophenoxy moiety and receptor hydrophobic pockets. Validate via mutagenesis (e.g., Ala-scanning of binding sites) .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon fluorine substitution .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

  • Methodology :

  • Solubility profiling : Measure in DMSO, PBS, and simulated gastric fluid (USP) using nephelometry. Compare with logP predictions (ChemAxon) .
  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor stability via UPLC-UV at 254 nm .
  • Inter-laboratory validation : Share protocols for solubility assays (e.g., shake-flask method) to harmonize data .

Q. How can the compound’s potential as a protease inhibitor be evaluated mechanistically?

  • Methodology :

  • Enzyme kinetics : Perform Michaelis-Menten assays with trypsin or MMP-8. Measure Ki using Dixon plots .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
  • Fluorescent probes : Design a FRET-based substrate (e.g., Dabcyl-Edans) to monitor real-time inhibition .

Methodological Notes

  • Contradictions addressed : For solubility discrepancies, cross-reference NMR purity data (e.g., residual solvent interference) .
  • Advanced tools : Molecular dynamics (GROMACS) can model fluorine’s impact on membrane permeability .

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